molecular formula C25H23N3O2 B7690852 N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide

Cat. No. B7690852
M. Wt: 397.5 g/mol
InChI Key: HPLIDILLVPIZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNQ and is a derivative of nicotinamide. DMNQ has shown promising results in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

DMNQ acts as an electron acceptor and can undergo redox reactions. This compound has been shown to induce the production of reactive oxygen species (ROS) in cells. This property has been utilized in studies to investigate the role of oxidative stress in various diseases. DMNQ has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements.
Biochemical and Physiological Effects:
DMNQ has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and has been used in studies to investigate its potential as an anticancer agent. DMNQ has also been shown to have anti-inflammatory properties and has been used in studies to investigate its potential as an anti-inflammatory agent. Additionally, DMNQ has been found to inhibit the growth of bacteria and has been used in studies to investigate its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

DMNQ has several advantages as a chemical compound for laboratory experiments. This compound is stable and can be easily synthesized in the laboratory. DMNQ is also relatively inexpensive compared to other compounds used in scientific research. However, DMNQ has several limitations as well. This compound is toxic and can cause oxidative stress in cells. Therefore, careful control of the concentration and exposure time is necessary when using DMNQ in laboratory experiments.

Future Directions

There are several future directions for the study of DMNQ. One potential application of DMNQ is in the development of new drugs for the treatment of cancer. DMNQ has been shown to induce apoptosis in cancer cells, and further studies are needed to investigate its potential as an anticancer agent. Additionally, DMNQ has been found to have anti-inflammatory and antimicrobial properties, and further studies are needed to investigate its potential as an anti-inflammatory and antimicrobial agent. Finally, DMNQ has been shown to activate the Nrf2 pathway, and further studies are needed to investigate the potential of DMNQ in the regulation of antioxidant response elements.

Synthesis Methods

The synthesis of DMNQ involves the reaction of 3,4-dimethylbenzaldehyde with 2-hydroxy-6-methylquinoline in the presence of a base. This reaction results in the formation of the intermediate product, which is then reacted with nicotinamide to yield DMNQ. The synthesis of DMNQ is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

DMNQ has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes. DMNQ has been found to have antioxidant properties and has been used in studies to investigate the role of oxidative stress in various diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-6-9-23-20(11-16)13-21(24(29)27-23)15-28(22-8-7-17(2)18(3)12-22)25(30)19-5-4-10-26-14-19/h4-14H,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLIDILLVPIZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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